8-[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Growth-Regulating Activity
- A derivative, 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1H-pyridin-2-one, synthesized via the Mannich reaction, demonstrated growth-regulating activity, as indicated by NMR spectroscopy studies (Sharifkanov, Alimzhanova, Abilov & Bektibaeva, 2001).
Synthesis and Structural Analysis
- The compound and its analogs have been a focus in the synthesis and structural analysis of spiro-crypta phosphazene derivatives. These studies include X-ray diffraction techniques and spectral data analysis to understand the structure and properties (Kılıç, Okumuş, Demiriz, Bilge, Öztürk, Çaylak & Hökelek, 2009).
Nonlinear Optical Material Research
- 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) has been identified as a promising organic material for nonlinear optical devices. Studies have focused on material purification, crystal growth, and characterization for application in devices like frequency doublers of laser diodes (Kagawa, Sagawa, Kakuta, Kaji, Nakayama & Ishii, 1994).
Antitubercular Drug Candidate
- A structural study of a related compound, (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043), a promising antitubercular drug candidate, revealed insights into its chiral properties and potential pharmaceutical applications (Richter, Patzer, Goddard, Lingnau, Imming & Seidel, 2022).
Synthesis and Characterization
- Extensive synthesis and characterization work has been done on analogs of this compound. These efforts include the analysis of molecular structures, crystal formations, and potential applications in various fields, such as medicinal chemistry and materials science. Various analytical techniques such as NMR, FTIR, MS, and X-ray diffraction have been employed for these studies (Various Authors, 2001-2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(1-phenyl-5-pyridin-2-yltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c27-20(25-12-9-21(10-13-25)28-14-15-29-21)18-19(17-8-4-5-11-22-17)26(24-23-18)16-6-2-1-3-7-16/h1-8,11H,9-10,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCLSHXXZQQBBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=C(N(N=N3)C4=CC=CC=C4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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